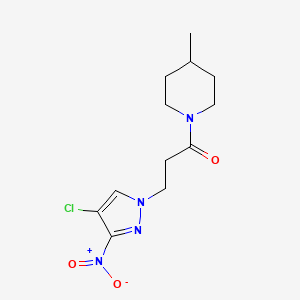
1-(3-Methoxypropyl)-3-(2'-nitrobiphenyl-4-yl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-METHOXYPROPYL)-N’-(2’-NITRO-4-BIPHENYLYL)THIOUREA is a thiourea derivative. Thiourea compounds are known for their diverse applications in various fields such as organic synthesis, pharmaceuticals, and materials science. This compound, in particular, may exhibit unique properties due to the presence of both methoxypropyl and nitro-biphenyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-METHOXYPROPYL)-N’-(2’-NITRO-4-BIPHENYLYL)THIOUREA typically involves the reaction of 3-methoxypropylamine with 2-nitro-4-biphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Sodium hydride (NaH) or other strong bases.
Major Products
Reduction: Formation of N-(3-METHOXYPROPYL)-N’-(2’-AMINO-4-BIPHENYLYL)THIOUREA.
Substitution: Formation of various substituted thiourea derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(3-METHOXYPROPYL)-N’-(2’-NITRO-4-BIPHENYLYL)THIOUREA may have applications in:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible therapeutic applications due to its structural similarity to other bioactive thiourea compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-(3-METHOXYPROPYL)-N’-(2’-NITRO-4-BIPHENYLYL)THIOUREA would depend on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity. The nitro group could be involved in redox reactions, while the thiourea moiety might form hydrogen bonds with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-METHOXYPROPYL)-N’-(2’-AMINO-4-BIPHENYLYL)THIOUREA: A reduced form of the compound.
N-(3-METHOXYPROPYL)-N’-(4-BIPHENYLYL)THIOUREA: Lacks the nitro group.
N-(2’-NITRO-4-BIPHENYLYL)THIOUREA: Lacks the methoxypropyl group.
Uniqueness
N-(3-METHOXYPROPYL)-N’-(2’-NITRO-4-BIPHENYLYL)THIOUREA is unique due to the combination of the methoxypropyl and nitro-biphenyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C17H19N3O3S |
|---|---|
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
1-(3-methoxypropyl)-3-[4-(2-nitrophenyl)phenyl]thiourea |
InChI |
InChI=1S/C17H19N3O3S/c1-23-12-4-11-18-17(24)19-14-9-7-13(8-10-14)15-5-2-3-6-16(15)20(21)22/h2-3,5-10H,4,11-12H2,1H3,(H2,18,19,24) |
Clé InChI |
IJZHNDMLOFJNCQ-UHFFFAOYSA-N |
SMILES canonique |
COCCCNC(=S)NC1=CC=C(C=C1)C2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B10929097.png)
![methyl 1-{[(4-{[(E)-(1-ethyl-1H-pyrazol-5-yl)methylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B10929105.png)
![2-methoxy-6-[(E)-(2-{[2-(1H-pyrrol-1-yl)phenyl]carbonyl}hydrazinylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B10929112.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-{(E)-[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}acetohydrazide](/img/structure/B10929121.png)

![2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10929135.png)
![Ethyl 1-ethyl-2-oxo-4-phenyl-6-{[4-(pyridin-4-ylmethyl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B10929143.png)
![Ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-1-ethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B10929149.png)
![2-{3-[(4-Bromophenoxy)methyl]phenyl}-5-[4-(difluoromethoxy)-3-methoxyphenyl]-1,3,4-oxadiazole](/img/structure/B10929154.png)
![4-bromo-N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B10929160.png)
![N,N,9-trimethyl-2-(pyridin-4-yl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide](/img/structure/B10929166.png)

![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4,5-dimethylthiophene-2-carboxamide](/img/structure/B10929181.png)
![(3,6-Dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)(2-ethylpiperidin-1-yl)methanone](/img/structure/B10929182.png)
